9-Acetyl-4-methoxyfluoranthen-8-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl-4-methoxyfluoranthen-8-YL acetate is a complex organic compound with a unique structure that includes acetyl and methoxy functional groups attached to a fluoranthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-4-methoxyfluoranthen-8-YL acetate typically involves multiple steps, starting with the preparation of the fluoranthene core. This can be achieved through various organic synthesis techniques, including Friedel-Crafts acylation and subsequent functional group modifications. The acetylation and methoxylation steps are usually carried out under controlled conditions using reagents such as acetic anhydride and methanol in the presence of catalysts like sulfuric acid or Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
9-Acetyl-4-methoxyfluoranthen-8-YL acetate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-Acetyl-4-methoxyfluoranthen-8-YL acetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-Acetyl-4-methoxyfluoranthen-8-YL acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, modulating cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-Acetyl-4-methoxyfluoranthen-8-YL acetate include:
9-Anthraldehyde oxime: Used as a synthetic tool in organic chemistry.
Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, acetate: Known for its pharmacological properties.
Thiazole derivatives: Exhibiting diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
88070-16-0 |
---|---|
Molekularformel |
C21H16O4 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
(9-acetyl-4-methoxyfluoranthen-8-yl) acetate |
InChI |
InChI=1S/C21H16O4/c1-11(22)16-9-17-13-5-4-6-15-19(24-3)8-7-14(21(13)15)18(17)10-20(16)25-12(2)23/h4-10H,1-3H3 |
InChI-Schlüssel |
PRGPBNULPDCARE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C2C3=C4C(=C(C=C3)OC)C=CC=C4C2=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.